(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety linked to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfinamide group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine-4-carbaldehyde: A precursor in the synthesis of (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide.
2-Methylpropane-2-sulfinamide: Another precursor used in the synthesis.
4-Bromopyridine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the bromopyridine and sulfinamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13BrN2OS |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
(R)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/t15-/m1/s1 |
InChI Key |
KLSCTQBGNRWRKI-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=C(C=NC=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Br |
Origin of Product |
United States |
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